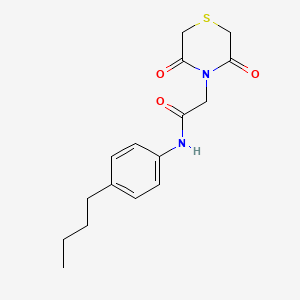

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 4-butylphenyl group attached to the acetamide nitrogen and a 3,5-dioxothiomorpholine moiety linked to the carbonyl carbon. The thiomorpholine dione ring introduces two ketone groups and a sulfur atom, which may enhance hydrogen-bonding capacity and influence solubility or metabolic stability.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18-15(20)10-22-11-16(18)21/h5-8H,2-4,9-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEGEFBPOUJWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)chloroacetamide.

Cyclization: The intermediate is then reacted with thiomorpholine-3,5-dione under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced products may include alcohols or amines.

Substitution: Substituted products may include halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

details acetamide derivatives featuring 1,3,4-thiadiazole-2-yl cores substituted with varying thioether groups (e.g., methylthio, benzylthio, chlorobenzylthio). Key comparisons include:

| Compound ID | Substituent on Thiadiazole | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 74 | 132–134 |

| 5f | Methylthio | 79 | 158–160 |

| 5g | Ethylthio | 78 | 168–170 |

| 5h | Benzylthio | 88 | 133–135 |

| 5j | 4-Chlorobenzylthio | 82 | 138–140 |

- Substituent Effects : Bulkier substituents (e.g., benzylthio in 5h) reduce melting points compared to smaller groups (e.g., ethylthio in 5g), likely due to disrupted crystal packing. The target compound’s 4-butylphenyl group is significantly larger, suggesting even lower crystallinity unless compensated by hydrogen bonding from the thiomorpholine dione.

- Electronic Properties: Electron-withdrawing groups (e.g., chlorobenzyl in 5e, 5j) may enhance stability, whereas alkylthio groups (5f, 5g) increase lipophilicity.

Benzothiazole-2-yl Acetamide Derivatives

describes benzothiazole acetamides with trifluoromethyl and methoxyphenyl substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). Key differences include:

- Trifluoromethyl vs.

- Thiomorpholine Dione vs. Benzothiazole : The thiomorpholine dione’s saturated ring may reduce aromatic stacking interactions but introduce conformational flexibility and hydrogen-bonding sites, altering target selectivity .

Research Findings and Trends

- Melting Points : Bulky substituents generally lower melting points (e.g., 5h at 133–135°C vs. 5g at 168–170°C). The target compound’s 4-butylphenyl group may follow this trend unless mitigated by the thiomorpholine dione’s polar groups.

- Biological Activity: Thiadiazole derivatives () and auxin agonists () demonstrate that small structural changes (e.g., halogenation, alkyl chain length) significantly alter potency and selectivity. The target compound’s unique thiomorpholine dione may confer novel mechanisms of action.

- Solubility and Lipophilicity : Polar groups (e.g., thiomorpholine dione) enhance solubility, while aromatic or alkyl chains (e.g., 4-butylphenyl) increase logP values, suggesting balanced pharmacokinetics for the target compound .

Biological Activity

N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic applications of this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 4-butylphenol with thiomorpholine derivatives. The specific synthetic pathway can vary based on the desired purity and yield but often includes the use of reagents such as acetic anhydride or other acylating agents.

Antioxidant Activity

Research has demonstrated that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays, such as the ABTS radical scavenging assay and the DPPH assay. For instance, in one study, compounds similar to this compound showed effective inhibition of reactive oxygen species (ROS) production in macrophage cell lines stimulated by LPS (lipopolysaccharides) .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound | % Inhibition (ABTS) | LD50 (ppm) |

|---|---|---|

| 40006 | 79.66 ± 1.33 | 41.4591 |

| 40007 | 85.00 ± 3.51 | 29.8785 |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis. The compound's mechanism appears to involve modulation of leukocyte adhesion and migration through inhibition of integrin interactions . This activity suggests a potential therapeutic application in inflammatory diseases.

Table 2: Inhibition of Nitrite Production in Macrophages

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| 40006 | 10 | 79.66 |

| 1 | 86.75 | |

| 0.1 | 91.73 | |

| 40007 | 10 | 85.00 |

| 1 | 89.60 | |

| 0.1 | 81.50 |

Case Studies

Several studies have focused on the pharmacological evaluation of compounds similar to this compound:

- Study on Antioxidant and Cytotoxic Effects : A study evaluated various acetamide derivatives for their cytotoxicity against cancer cell lines using MTT assays and found that certain derivatives had promising results with low cytotoxicity while maintaining high antioxidant activity .

- Anti-inflammatory Mechanism Exploration : Another study detailed how this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.